8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C16H20N2O3 It is characterized by a quinoline core structure substituted with hydroxy, isopropylamino, and butyryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine.
Attachment of the Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine.
Addition of the Butyryl Group: The butyryl group can be added through acylation reactions using butyryl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butyryl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a hydroxybutylquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a hydroxy group at the 8-position.
5-Aminoquinoline: Contains an amino group at the 5-position instead of the isopropylamino group.
2-Butyrylquinoline: Lacks the hydroxy and isopropylamino groups.
Uniqueness
8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one is unique due to the combination of functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
8-hydroxy-5-[2-(propan-2-ylamino)butanoyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,17,19H,4H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMWSWALJPFSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.